Goniodiol

Description

Properties

IUPAC Name |

(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242253 | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96422-52-5 | |

| Record name | Goniodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Goniodiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Goniodiol, a naturally occurring styryl-lactone with significant cytotoxic potential. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

Core Physicochemical Properties

Goniodiol is a bioactive secondary metabolite isolated from plants of the Goniothalamus genus. Its fundamental physicochemical characteristics are crucial for its handling, formulation, and mechanism of action studies. While some experimental data is available, certain properties are yet to be fully reported in the literature.

Data Summary

The quantitative physicochemical data for Goniodiol are summarized in the table below. This information has been compiled from database entries and findings from primary research literature.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | PubChem[1] |

| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |

| Molecular Weight | 234.25 g/mol | PubChem[1] |

| CAS Number | 96422-52-5 | PubChem[1] |

| Appearance | White amorphous powder | (Inferred from isolation reports) |

| Melting Point | Not explicitly reported | N/A |

| Solubility | Not quantitatively reported | N/A |

| Mass Spectrometry | ESI-MS: m/z 257.0789 [M+Na]⁺ | Lê, T. T. H. (2024)[2][3] |

| Computed XLogP3-AA | 1.0 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Spectral Data

The structural elucidation of Goniodiol was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy[2][3]. The detailed 1D and 2D NMR data are presented below.

Table 1: ¹H-NMR Spectral Data of Goniodiol (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.51 | m | |

| 3 | 2.21 | m | |

| 4 | 6.09 | ddd | 9.5, 5.0, 2.0 |

| 5 | 6.94 | dt | 9.5, 4.0 |

| 6 | 4.60 | m | |

| 7 | 4.10 | d | 6.5 |

| 8 | 4.81 | d | 6.5 |

| 2', 6' | 7.39 | d | 7.0 |

| 3', 5' | 7.37 | t | 7.0 |

| 4' | 7.32 | t | 7.0 |

Source: Lê, T. T. H. (2024)[2][3]

Table 2: ¹³C-NMR Spectral Data of Goniodiol (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 2 | 164.2 |

| 3 | 29.5 |

| 4 | 21.0 |

| 5 | 122.1 |

| 6 | 145.1 |

| 7 | 78.4 |

| 8 | 75.6 |

| 1' | 73.1 |

| 2', 6' | 140.2 |

| 3', 5' | 126.7 |

| 4' | 128.6 |

Source: Lê, T. T. H. (2024)[2][3]

Experimental Protocols

This section details the methodologies employed for the isolation and characterization of Goniodiol, providing a framework for the replication of these findings.

Isolation and Purification of Goniodiol

Goniodiol has been successfully isolated from the leaves of Goniothalamus donnaiensis. The general workflow for its extraction and purification is as follows:

-

Sample Collection and Preparation : Leaves of G. donnaiensis were collected, dried, and powdered.

-

Extraction : The powdered plant material was macerated with methanol at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning : The crude extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography : The chloroform fraction, which contains Goniodiol, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone, with increasing polarity.

-

Fraction Collection and Analysis : Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound were combined.

-

Final Purification : The combined fractions were further purified using preparative TLC or additional column chromatography steps to yield pure Goniodiol as a white amorphous powder.

Spectroscopic Analysis

The structural identity and purity of the isolated Goniodiol were confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the molecular weight and formula. Samples were dissolved in methanol and analyzed to obtain high-resolution mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (DEPT, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse programs were utilized for all acquisitions.

Melting Point Determination

While the exact melting point of Goniodiol is not reported, the standard protocol for its determination would involve the following steps:

-

Sample Preparation : A small amount of the dried, powdered pure compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation : The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement : The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Data Recording : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Biological Activity and Potential Signaling Pathway

Styryl-lactones, including Goniodiol, are well-documented for their potent cytotoxic effects against a variety of cancer cell lines[4][5]. Goniodiol has demonstrated significant and selective cytotoxicity against human lung tumor cells (A-549)[6]. A substantial body of evidence suggests that the primary mechanism underlying the antiproliferative activity of this class of compounds is the induction of apoptosis[4][5].

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases.

-

Intrinsic Pathway : This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.

-

Extrinsic Pathway : This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.

-

Execution Phase : Both initiator caspases (caspase-8 and caspase-9) activate the executioner caspases, primarily caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

While the specific molecular targets of Goniodiol within the apoptotic cascade have not yet been fully elucidated, the diagram below illustrates the general intrinsic pathway, which is a common mechanism for natural product-induced apoptosis in cancer cells.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 3. jos.hueuni.edu.vn [jos.hueuni.edu.vn]

- 4. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two new styryl lactones, 9-deoxygoniopypyrone and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Goniodiol

This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of Goniodiol, a bioactive natural product. The information presented herein is collated from spectroscopic and crystallographic studies, intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Goniodiol is a styryl-lactone natural product, a class of compounds frequently isolated from plants of the Goniothalamus genus (Annonaceae family)[1][2][3]. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of approximately 234.25 g/mol [4]. The core structure consists of a δ-lactone (specifically, a 5,6-dihydro-2-pyrone) ring attached to a dihydroxystyryl side chain.

The IUPAC name for the most common naturally occurring enantiomer, (+)-Goniodiol, is (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one[4].

Stereochemistry of Goniodiol

The biological activity of Goniodiol is intrinsically linked to its stereochemistry. The molecule possesses three chiral centers at positions C-6, C-7, and C-8. The absolute configuration of naturally occurring (+)-Goniodiol has been unambiguously determined through X-ray crystallographic analysis and total synthesis as 6R, 7R, 8R[5][6].

The existence of other stereoisomers, such as 7-epi-(+)-goniodiol, has also been reported and synthesized[7][8]. The precise spatial arrangement of the hydroxyl groups and the phenyl group relative to the lactone ring is crucial for its cytotoxic and antimicrobial activities[7][9].

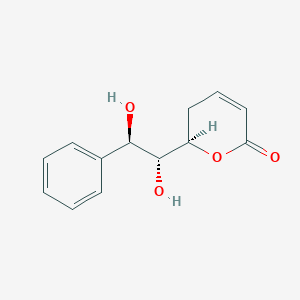

Caption: 2D structure of (+)-Goniodiol with stereochemistry at C-6, C-7, and C-8.

Quantitative Data Summary

The following tables summarize key quantitative data for Goniodiol, derived from various spectroscopic and physical measurement techniques.

Table 1: Physicochemical Properties of Goniodiol

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₄ | PubChem[4] |

| Molecular Weight | 234.25 g/mol | PubChem[4] |

| Appearance | Crystalline solid | General Observation |

| Optical Rotation [α]D | +82.5° (c=0.4, MeOH) | Liu et al., 2004[8] |

Table 2: Key Spectroscopic Data for Goniodiol

| Technique | Key Signals / Data | Interpretation |

| ¹H NMR | δ ~7.3 (m, 5H), δ ~5.3 (d), δ ~4.9 (dd) | Phenyl protons, Protons on diol side chain |

| ¹³C NMR | δ ~165 (C=O), δ ~125-130 (Ar-C), δ ~70-80 (C-O) | Lactone carbonyl, Aromatic carbons, Carbons bearing hydroxyls |

| IR (film) | ν ~3400 cm⁻¹, ~1717 cm⁻¹ | O-H stretching (hydroxyls), C=O stretching (lactone) |

| MS (ESI) | m/z 257.1 [M+Na]⁺ | Molecular ion peak confirms molecular weight |

Note: Specific chemical shifts (δ) in NMR can vary slightly depending on the solvent used.

Experimental Protocols for Structural Elucidation

The definitive structure of Goniodiol was established through a combination of isolation from natural sources and characterization by modern analytical techniques.

-

Source Material: Goniodiol is typically isolated from the leaves, twigs, or roots of Goniothalamus species, such as G. amuyon, G. griffithii, or G. donnaiensis[1][5][10].

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often starting with a nonpolar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent like chloroform, ethyl acetate, or methanol to obtain the crude extract containing styryl-lactones[10].

-

Chromatography: The crude extract is then purified using a combination of chromatographic techniques.

-

Column Chromatography (CC): The extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Goniodiol are further purified by preparative HPLC to yield the pure compound.

-

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline solid[11][12][13].

-

Protocol: A high-quality single crystal of Goniodiol is grown. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed[12][13]. The data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This method provides unambiguous proof of the relative and absolute stereochemistry[5][6].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the carbon-hydrogen framework of the molecule[14][15][16].

-

¹H NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), allowing for the complete assignment of the molecular structure.

-

-

Mass Spectrometry (MS): This technique provides the molecular weight and information about the molecule's fragmentation pattern[14][17][18].

-

Protocol: The purified sample is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule[14][15].

-

Protocol: A sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational energies of different chemical bonds (e.g., O-H, C=O, C=C), confirming the presence of hydroxyl and lactone groups.

-

Caption: Workflow for the structural elucidation of Goniodiol.

References

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is Goniodiol | lookchem [lookchem.com]

- 4. Goniodiol | C13H14O4 | CID 180702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of all stereoisomers of goniodiol from yeast-reduction products and their antimicrobiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 16. lehigh.edu [lehigh.edu]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

Goniodiol: A Technical Guide on its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental molecular characteristics of Goniodiol, including its molecular formula and CAS Registry Number. It further delves into its biological activities, with a particular focus on its cytotoxic effects on cancer cells. This document outlines detailed experimental protocols for assessing its in vitro efficacy and discusses the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Molecular Identification

Goniodiol is chemically classified as a styryl-lactone. Its fundamental molecular identifiers are crucial for accurate research and documentation.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |

| CAS Registry Number | 96422-52-5 | [3][4] |

| Molecular Weight | 234.25 g/mol | [1][2] |

Biological Activity and Mechanism of Action

Goniodiol has demonstrated cytotoxic activity, indicating its potential as an anticancer agent. While the precise molecular mechanisms of Goniodiol are still under investigation, studies on the closely related and structurally similar compound, goniothalamin, provide significant insights into its probable mode of action. The primary mechanism is believed to be the induction of apoptosis, or programmed cell death, in cancer cells.[5]

Induction of Apoptosis

Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by styryl-lactones like goniothalamin appears to be mediated through the intrinsic mitochondrial pathway. This pathway is characterized by the following key events:

-

DNA Damage and Oxidative Stress: Goniothalamin has been shown to induce DNA damage, potentially through the generation of reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[5]

-

Mitochondrial Dysregulation: The cellular stress leads to direct effects on the mitochondria, causing the release of pro-apoptotic factors.[5]

-

Caspase Activation: The release of these factors triggers a cascade of enzymatic reactions involving caspases, which are the key executioners of apoptosis.

Potential Signaling Pathways

Based on studies of related compounds, the cytotoxic effects of Goniodiol are likely mediated through the modulation of key signaling pathways that regulate cell survival and death.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. While often associated with promoting cell growth, sustained activation of the ERK pathway can also lead to apoptosis in certain cellular contexts. It is hypothesized that Goniodiol may induce apoptosis through the modulation of this pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is proposed that Goniodiol shifts the balance towards pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.

Quantitative Data

While comprehensive data on the half-maximal inhibitory concentration (IC₅₀) of Goniodiol across a wide range of cancer cell lines is limited, studies on the related compound goniothalamin provide valuable insights into its potential potency.

| Cell Line | Cancer Type | Goniothalamin IC₅₀ (µg/mL) after 72h | Citation |

| Saos-2 | Osteosarcoma | 0.62 ± 0.06 | [6] |

| MCF-7 | Breast Adenocarcinoma | 1.11 ± 0.09 | [6] |

| UACC-732 | Breast Carcinoma | 1.32 ± 0.15 | [6] |

| HT29 | Colorectal Adenocarcinoma | 1.64 ± 0.05 | [6] |

| A549 | Adenocarcinoma Alveolar Basal Epithelial | 2.01 ± 0.28 | [6] |

| Normal Cell Line | |||

| HMSC | Human Mesenchymal Stem Cells | 6.23 ± 1.29 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of Goniodiol.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Goniodiol on cancer cells by measuring their metabolic activity.[7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Goniodiol (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Goniodiol. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Goniodiol relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family members and caspases, following treatment with Goniodiol.[9][10][11]

Materials:

-

Cancer cells treated with Goniodiol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins like Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Goniodiol is a promising natural product with demonstrated cytotoxic potential. This technical guide provides foundational information on its molecular characteristics and outlines key experimental approaches to further investigate its anticancer properties. The elucidation of its precise mechanism of action and the specific signaling pathways it modulates will be critical for its future development as a potential therapeutic agent. The provided protocols and hypothesized signaling pathways serve as a starting point for researchers to design and execute further in-depth studies on this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Goniodiol | C13H14O4 | CID 180702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Bioactivity Screening of Goniothalamus Extracts for Goniodiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and findings related to the preliminary bioactivity screening of extracts from the plant genus Goniothalamus, with a specific focus on the isolation and evaluation of the styryl-lactone compound, Goniodiol. The genus Goniothalamus, belonging to the Annonaceae family, comprises approximately 160 species of shrubs and small trees found in the tropical rainforests of Asia.[1] These plants are a rich source of bioactive secondary metabolites, including acetogenins and styryl-lactones, which have demonstrated significant pharmacological properties.[1][2] Goniodiol is a prominent styryl-lactone isolated from several Goniothalamus species and has been a subject of interest for its potent cytotoxic effects.[1][3]

Overview of Bioactivities

Preliminary screenings of Goniothalamus extracts and isolated compounds, including Goniodiol, have revealed a range of biological activities. The most extensively studied is its cytotoxicity against various cancer cell lines.[2] Other reported activities for compounds from this genus include antimicrobial, antioxidant, anti-inflammatory, and antiplasmodial properties.[1][4]

-

Cytotoxic Activity : Styryl-lactones and acetogenins from Goniothalamus are known to be toxic to a broad array of cancer cells, such as those from breast, lung, cervical, and leukemia cell lines.[1][5][6] The cytotoxic action of styryl-lactones like Goniodiol is often linked to the induction of apoptosis through the activation of caspase enzymatic cascades, which is initiated by a loss of mitochondrial transmembrane potential.[1][4]

-

Antimicrobial Activity : Various extracts and compounds from Goniothalamus species have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[7] For instance, Goniotriol, another compound isolated from the genus, was found to be an effective antibacterial agent.[7]

-

Antioxidant and Anti-inflammatory Activity : While less explored for Goniodiol specifically, flavonoids and other phenolic compounds present in Goniothalamus extracts are known to possess antioxidant and anti-inflammatory properties.[3][8] These activities are typically evaluated through assays that measure free radical scavenging ability and the inhibition of inflammatory mediators.[9][10][11]

Data Presentation: Bioactivity of Goniodiol and Derivatives

The following table summarizes the quantitative data on the cytotoxic activity of Goniodiol and its derivatives from various studies.

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| (+)-Goniodiol | A549 (Lung) | SRB | EC50 | >100 µM | [6] |

| (+)-Goniodiol | HeLa (Cervix) | SRB | EC50 | 88.25 µM | [6] |

| Goniodiol-7-monoacetate | KB (Oral) | - | ED50 | < 0.1 µg/mL | [5] |

| Goniodiol-7-monoacetate | P-388 (Leukemia) | - | ED50 | < 0.1 µg/mL | [5] |

| Goniodiol-7-monoacetate | RPMI (Leukemia) | - | ED50 | < 0.1 µg/mL | [5] |

| Goniodiol-7-monoacetate | TE671 (Rhabdomyosarcoma) | - | ED50 | < 0.1 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and bioactivity screening of Goniodiol are provided below.

This protocol describes a general procedure for the extraction and isolation of Goniodiol from Goniothalamus plant material, such as stem bark or leaves.[6][12]

-

Preparation of Plant Material : Collect and air-dry the desired plant parts (e.g., leaves, stem bark) in the shade. Grind the dried material into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered plant material with a suitable solvent, such as methanol or chloroform, at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation :

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Concentrate each fraction to dryness. Goniodiol is typically found in the chloroform or ethyl acetate fraction.[12]

-

-

Chromatographic Purification :

-

Subject the bioactive fraction (e.g., chloroform extract) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and subject them to further purification steps like preparative TLC or recrystallization to yield pure Goniodiol.

-

-

Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and comparison with literature data.[12]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method for screening cytotoxicity.[6]

-

Cell Culture : Seed human tumor cells (e.g., A549, HeLa) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

-

Compound Treatment : Add various concentrations of the test compound (Goniodiol) to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle solvent).[6][13] Incubate the plates for an additional 48-72 hours.

-

Cell Fixation : Discard the supernatant and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining : Wash the plates five times with distilled water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Solubilization : Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

-

Calculation : Calculate the percentage of cell growth inhibition and determine the EC50/IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

-

Preparation of Inoculum : Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[7]

-

Serial Dilution : Prepare a two-fold serial dilution of the test compound (Goniodiol) in a 96-well microtiter plate containing broth medium.

-

Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin may be used to aid visualization.

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][14]

-

Preparation of Reagents : Prepare a stock solution of the test compound (Goniodiol) in methanol. Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11]

-

Assay Procedure : In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid, Quercetin) and a blank (methanol).[14][15]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates scavenging activity.

-

Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[14][16]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the bioactivity screening of Goniodiol.

Caption: Experimental workflow for isolation and bioactivity screening of Goniodiol.

Caption: Logical workflow for preliminary bioactivity-guided screening.

Caption: Simplified signaling pathway for Goniodiol-induced apoptosis.

References

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoids from Agrimonia pilosa Ledeb: Free Radical Scavenging and DNA Oxidative Damage Protection Activities and Analysis of Bioactivity-Structure Relationship Based on Molecular and Electronic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Antioxidant Activity, Total Phenolics and Flavonoid Contents of some Edible Green Seaweeds from Northern Coasts of the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dlsu.edu.ph [dlsu.edu.ph]

- 16. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the total synthesis of (+)-Goniodiol.

An enantioselective total synthesis of (+)-Goniodiol has been accomplished through various strategic routes. This document outlines a detailed protocol for a convergent synthesis that leverages a key Sharpless asymmetric dihydroxylation reaction to establish the required stereochemistry. The synthesis proceeds through several key stages, including the formation of a diol, subsequent oxidation, olefination, and final lactonization to yield the target molecule.

Total Synthesis Pathway of (+)-Goniodiol

The overall strategy involves the stereoselective construction of a functionalized δ-lactone. A key step in many reported syntheses is the Sharpless asymmetric dihydroxylation of a styryl precursor to install the C7 and C8 stereocenters, followed by cyclization to form the lactone ring.

Caption: Synthetic pathway for (+)-Goniodiol.

Quantitative Data Summary

The efficiency of the synthesis is highlighted by the yields of the key transformations. The following table summarizes the quantitative data for the synthesis of (+)-Goniodiol and its epimers, as reported in various studies.

| Step | Reagents/Reaction Type | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Dihydroxylation | (DHQD)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆ | Diol Intermediate | 83% | Not Specified | [1] |

| Oxidation | Dess-Martin Periodinane | Aldehyde Intermediate | - | - | [1] |

| Wittig Reaction | PhCH₂PBu₃Cl, t-BuOK | (E/Z)-Olefins | 83% (2 steps) | - | [1] |

| Asymmetric Dihydroxylation | (DHQ)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆ | (+)-9-Deoxygoniopypyrone | 92% | Not Specified | [1] |

| Overall Synthesis (Example 1) | Carreira's Asymmetric Propargylation Route | (+)-Goniodiol | 45% | 90% | [2] |

| Overall Synthesis (Example 2) | CBS Enantioselective Reduction Route | (+)-Goniodiol | 27% | 99% | [2] |

Experimental Protocols

The following are detailed methodologies for the key steps in the total synthesis of (+)-Goniodiol.

Protocol 1: Sharpless Asymmetric Dihydroxylation of (+)-Goniothalamin

This protocol describes the synthesis of (+)-7-epi-goniodiol from (+)-goniothalamin.

Materials:

-

(+)-Goniothalamin

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Potassium ferricyanide (K₃Fe(CN)₆·H₂O)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

Potassium carbonate (K₂CO₃)

-

(DHQD)₂-PHAL (Hydroquinidine 1,4-phthalazinediyl diether)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of t-BuOH (1.5 ml) and H₂O (1.5 ml) is prepared.

-

To this solvent mixture, add K₃Fe(CN)₆·H₂O (302 mg, 0.9 mmol), K₂CO₃ (126 mg, 0.9 mmol), and (DHQD)₂-PHAL (3 mg, 0.0045 mmol).

-

The mixture is stirred at room temperature for 5 minutes.

-

K₂OsO₂(OH)₄ (3 mg, 0.0045 mmol) is added, and stirring continues for another 5 minutes.

-

The reaction vessel is cooled to 0°C, and (+)-goniothalamin (60 mg, 0.3 mmol) is added.

-

The resulting heterogeneous slurry is stirred vigorously at 0°C for 20 hours.

-

The reaction is quenched by the addition of solid sodium sulfite (200 mg) and allowed to warm to room temperature, followed by stirring for 1 hour.

-

The aqueous layer is extracted with EtOAc (2 x 2 ml).

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield (+)-7-epi-goniodiol.[1]

Expected Outcome:

-

(+)-7-epi-goniodiol is obtained in 83% yield (58 mg).[1]

Protocol 2: Oxidation of Alcohol to Aldehyde

This protocol details the conversion of a primary alcohol intermediate to the corresponding aldehyde, a crucial step before olefination.

Materials:

-

Alcohol precursor

-

Dess-Martin Periodinane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alcohol precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 20 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

The crude aldehyde is often unstable on silica gel and may be used directly in the next step without further purification.[1]

Protocol 3: Still-Gennari or Wittig Olefination

This protocol describes the formation of the (Z)-α,β-unsaturated ester from the aldehyde intermediate. A modified Wittig reaction can be used to achieve high stereoselectivity.[1]

Materials:

-

Crude aldehyde from Protocol 2

-

Benzylidenetriphenylphosphorane or a modified Wittig reagent (e.g., PhCH₂PBu₃Cl)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the phosphonium salt (e.g., PhCH₂PBu₃Cl) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add t-BuOK (1.0 equivalent) and stir for 30 minutes at 0°C.

-

Add a solution of the crude aldehyde in anhydrous THF to the ylide solution at 0°C.

-

Stir the reaction mixture for 30 minutes at 0°C.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with a suitable organic solvent (e.g., EtOAc).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to isolate the (E) and (Z) olefin isomers. Using specific tributylphosphonium salts can favor the formation of the desired (E)-isomer.[1]

Protocol 4: Acid-Catalyzed Lactonization

The final step involves the cyclization of the unsaturated ester intermediate to form the δ-lactone ring of (+)-Goniodiol under acidic conditions.[2]

Materials:

-

(Z)-α,β-unsaturated ester

-

Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

Dissolve the (Z)-α,β-unsaturated ester in an anhydrous solvent.

-

Add a catalytic amount of the acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain pure (+)-Goniodiol.

References

Application Notes & Protocols: Stereoselective Synthesis of Goniodiol and its Epimers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Goniodiol, a naturally occurring styryl-lactone, and its related compounds have garnered significant attention due to their potent biological activities, particularly their cytotoxicity against various cancer cell lines.[1][2] These compounds belong to the 6-styryl-5,6-dihydro-2-pyranone family, and their biological efficacy is often dependent on their specific stereochemistry.[3] The core structure of goniodiol contains three contiguous chiral centers (at C-6, C-7, and C-8), making its stereocontrolled synthesis a challenging yet crucial endeavor for further biological evaluation and drug development. These notes provide an overview of key stereoselective synthetic strategies and detailed protocols for the synthesis of (+)-Goniodiol and its epimers.

Overview of Synthetic Strategies

The primary challenge in synthesizing Goniodiol and its epimers lies in the precise control of the three stereocenters. Common strategies employed to achieve this include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-glycidol or products from yeast-reductions, to set the initial stereochemistry.[3][4]

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. Notable examples include the Sharpless asymmetric dihydroxylation to form the C-7/C-8 diol and asymmetric hetero-Diels-Alder reactions to construct the dihydropyranone ring.[5][6]

-

Substrate-Controlled Diastereoselection: Leveraging the existing stereochemistry in an intermediate to direct the stereochemical outcome of a subsequent reaction, such as the dihydroxylation of a chiral goniothalamin precursor.[6]

-

Epimerization: Inducing the inversion of a specific stereocenter, for instance through acid-mediated epimerization, to access different diastereomers.[1][7]

Quantitative Data Summary

The following table summarizes quantitative data from various reported stereoselective syntheses of Goniodiol and its epimers, allowing for easy comparison of different routes.

| Target Molecule | Starting Material | Key Stereoselective Step | Overall Yield | Stereoselectivity (% ee / d.r.) | Reference |

| (+)-Goniodiol | (R)-Mandelic acid | Catalytic Asymmetric Hetero-Diels-Alder/Allylboration | ~13% | Not explicitly stated, but single stereoisomer reported | [5] |

| (+)-Goniodiol | (S)-Glycidol | Oxygen-to-carbon rearrangement | High-yielding (not specified) | High enantioselectivity | [4] |

| (+)-Goniodiol | Yeast-reduction product | Stereoselective dihydroxylation | Not specified | Not specified | [3] |

| (+)-7-epi-Goniodiol | (+)-Goniothalamin | Sharpless Asymmetric Dihydroxylation (AD-mix-α) | Not specified | d.r. > 90:10 | [6] |

| (+)-Goniodiol | (+)-Goniothalamin | Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Not specified | d.r. > 90:10 | [6] |

Experimental Protocols

Protocol 1: Synthesis of (+)-7-epi-Goniodiol via Sharpless Dihydroxylation of (+)-Goniothalamin

This protocol is adapted from methodologies involving the diastereoselective dihydroxylation of a styryl lactone precursor.[6] This key step establishes the C-7 and C-8 stereocenters.

Objective: To synthesize (+)-7-epi-Goniodiol by installing the C7-C8 diol with syn stereochemistry relative to the C6 substituent.

Materials:

-

(+)-Goniothalamin

-

AD-mix-α

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Methanesulfonamide (MeSO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a solvent mixture of t-BuOH/H₂O (1:1 ratio).

-

To a stirred solution of AD-mix-α (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent) in the t-BuOH/H₂O solvent at room temperature, cool the mixture to 0 °C.

-

Add (+)-Goniothalamin (1 equivalent) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional 1 hour at room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of H₂O).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (+)-7-epi-Goniodiol.

Note: To synthesize the natural (+)-Goniodiol isomer, AD-mix-β should be used in place of AD-mix-α, which will favor the opposite diol configuration.[6]

Protocol 2: Ring-Closing Metathesis (RCM) for Dihydropyranone Core Synthesis

This protocol describes a general method for constructing the 5,6-dihydro-2-pyranone ring, a core structure in Goniodiol, using a diene precursor and Grubbs' catalyst. This is a common strategy in the synthesis of goniothalamin and its analogues.[8][9]

Objective: To form the α,β-unsaturated δ-lactone ring from an appropriate acrylate diene ester.

Materials:

-

Acrylate diene precursor (e.g., (1R)-1-[(E)-2-phenylvinyl]but-3-enyl acrylate)

-

Grubbs' catalyst (1st or 2nd generation)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen atmosphere

-

Silica gel for column chromatography

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the acrylate diene precursor (1 equivalent) in anhydrous CH₂Cl₂ to a concentration of approximately 0.01-0.05 M.

-

Heat the solution to reflux.

-

In a separate flask, dissolve Grubbs' catalyst (5-8 mol%) in a small amount of anhydrous CH₂Cl₂.

-

Add the catalyst solution dropwise to the refluxing solution of the diene precursor.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product directly by flash column chromatography on silica gel to afford the desired 5,6-dihydro-2-pyranone.

Visualized Biological Pathway

Goniodiol and related styryl-lactones exhibit their cytotoxic effects primarily through the induction of apoptosis.[10][11] The pathway involves mitochondrial destabilization, a key event in programmed cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of all stereoisomers of goniodiol from yeast-reduction products and their antimicrobiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly enantioselective total synthesis of (+)-goniodiol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (R)-Goniothalamin: total syntheses and cytotoxic activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Goniodiol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Goniodiol, a naturally occurring styryl-lactone with significant cytotoxic properties.[1][2] This method is suitable for the analysis of Goniodiol in purified samples and complex matrices such as plant extracts. The protocol outlines procedures for sample preparation, chromatographic conditions, and comprehensive method validation in accordance with ICH guidelines, ensuring accuracy, precision, and reliability. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Goniodiol is a styryl-lactone found in various species of the Goniothalamus genus (Annonaceae family).[1][3] Compounds from this genus are known for a wide range of pharmacological activities, with cytotoxicity against various cancer cell lines being a prominent characteristic.[1][3] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest.[1][2] Accurate and reliable quantification of Goniodiol is crucial for phytochemical studies, quality control of herbal preparations, and for preclinical and clinical development of Goniodiol as a potential therapeutic agent. The HPLC method described herein provides a selective and sensitive tool for these applications.

Experimental

Materials and Reagents

-

Goniodiol reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Phosphoric acid (analytical grade)

-

Plant material (e.g., dried and powdered leaves or bark of Goniothalamus sp.)

-

Syringe filters (0.22 µm, PTFE or nylon)[4]

Instrumentation

A standard HPLC system equipped with the following components was used:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

Chromatography data station (e.g., Empower™, Chromeleon™)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Goniodiol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material):

-

Extraction: Macerate 10 g of dried, powdered plant material with 100 mL of methanol for 24 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Sample Solution: Accurately weigh 100 mg of the crude extract and dissolve it in 10 mL of methanol.

-

Final Preparation: Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4][5]

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), a standard solution of Goniodiol, and a plant extract sample. The retention time of the Goniodiol peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

Linearity and Range

Linearity was assessed by injecting six concentrations of Goniodiol standard solutions (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.

Table 1: Linearity Data for Goniodiol Quantification

| Parameter | Value |

|---|---|

| Linear Range | 5 - 100 µg/mL |

| Regression Equation | y = 45782x - 12345 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy (Recovery)

Accuracy was evaluated by a recovery study using the standard addition method. A known amount of Goniodiol standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Table 2: Accuracy (Recovery) of the HPLC Method

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |

|---|---|---|---|---|

| 80% | 40 | 39.6 | 99.0 | 1.12 |

| 100% | 50 | 50.8 | 101.6 | 0.98 |

| 120% | 60 | 59.1 | 98.5 | 1.35 |

Precision

Precision was determined by assessing repeatability (intra-day) and intermediate precision (inter-day). Repeatability was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Table 3: Precision of the HPLC Method for Goniodiol

| Parameter | Retention Time (min) | Peak Area | % RSD |

|---|---|---|---|

| Repeatability (Intra-day, n=6) | 15.42 | 2285400 | 0.85 |

| Intermediate Precision (Inter-day, n=3) | 15.45 | 2291600 | 1.27 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept, S = slope of the calibration curve)

Table 4: LOD and LOQ for Goniodiol

| Parameter | Value (µg/mL) |

|---|---|

| LOD | 0.52 |

| LOQ | 1.58 |

Experimental Workflow and Signaling Pathways

To provide a comprehensive understanding of the experimental process and the biological context of Goniodiol's activity, the following diagrams illustrate the analytical workflow and the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gonadal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Goniodiol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its promising cytotoxic activities against various cancer cell lines. Found in plants of the Goniothalamus genus, the effective isolation and purification of Goniodiol are critical preliminary steps for further pharmacological investigation and drug development. These application notes provide detailed protocols for the extraction and purification of Goniodiol from plant material, designed to be a valuable resource for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Comparison of Extraction Solvents for Goniodiol

| Solvent System | Plant Material | Extraction Method | Goniodiol Yield (mg/g of dry plant material) | Purity of Crude Extract (%) | Reference |

| Chloroform | Goniothalamus donnaiensis leaves | Maceration | 1.2 | 5-10 | [1] |

| Ethyl Acetate | Goniothalamus wynaadensis leaves | Maceration | 0.8 | 3-7 | [2] |

| Methanol | Goniothalamus repevensis leaves and twigs | Maceration | 1.5 | 8-12 | [3] |

| Hexane | Goniothalamus umbrosus leaves | Soxhlet | 0.5 | 2-5 | [4] |

Note: The yield and purity values are approximate and can vary based on the specific plant species, geographical location, and extraction conditions.

Table 2: Optimized Parameters for Goniodiol Extraction

| Parameter | Optimal Value | Range Tested | Effect on Yield |

| Solvent | Methanol | Hexane, Chloroform, Ethyl Acetate, Methanol | Higher polarity solvents generally result in higher yields. |

| Solvent-to-Solid Ratio | 20:1 (mL/g) | 10:1 to 30:1 | Increasing the ratio generally improves extraction efficiency up to a certain point. |

| Extraction Temperature | 40°C | 25°C to 60°C | Moderate heating can enhance solubility and diffusion, but excessive heat may degrade the compound. |

| Extraction Time | 24 hours | 6 to 48 hours | Longer extraction times generally lead to higher yields, but the rate of increase diminishes over time. |

Table 3: Parameters for Column Chromatography Purification of Goniodiol

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 50 cm length x 5 cm internal diameter |

| Mobile Phase (Gradient Elution) | Hexane:Ethyl Acetate (EtOAc) followed by EtOAc:Methanol (MeOH) |

| Flow Rate | 10 mL/min |

| Fraction Volume | 20 mL |

Table 4: HPLC Method Parameters for Quantification of Goniodiol

| Parameter | Specification |

| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Methanol (A) and Water (B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 25°C |

Experimental Protocols

Protocol 1: Extraction of Goniodiol from Goniothalamus Plant Material

Objective: To extract Goniodiol from dried and powdered plant material using solvent extraction.

Materials:

-

Dried and powdered leaves of Goniothalamus sp.

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

Procedure:

-

Weigh 100 g of dried, powdered Goniothalamus leaves.

-

Place the powdered leaves in a 2 L Erlenmeyer flask.

-

Add 1 L of methanol to the flask (20:1 solvent-to-solid ratio).

-

Seal the flask and macerate the plant material for 24 hours at room temperature with occasional shaking.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

-

Dry the crude extract in a vacuum oven to remove any residual solvent.

-

Store the dried crude extract at 4°C for further purification.

Protocol 2: Purification of Goniodiol using Silica Gel Column Chromatography

Objective: To isolate Goniodiol from the crude plant extract.

Materials:

-

Crude methanolic extract of Goniothalamus sp.

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Glass chromatography column (50 cm x 5 cm)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Column Packing:

-

Prepare a slurry of 200 g of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed column.

-

Drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel.

-

Dry the silica gel with the adsorbed extract to a free-flowing powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

90:10 Hexane:EtOAc (4 column volumes)

-

80:20 Hexane:EtOAc (4 column volumes)

-

70:30 Hexane:EtOAc (4 column volumes)

-

50:50 Hexane:EtOAc (4 column volumes)

-

100% EtOAc (4 column volumes)

-

90:10 EtOAc:MeOH (4 column volumes)

-

-

-

Fraction Collection and Analysis:

-

Collect 20 mL fractions using a fraction collector.

-

Monitor the separation by spotting an aliquot of each fraction on a TLC plate.

-

Develop the TLC plate using a mobile phase of Hexane:EtOAc (7:3).

-

Visualize the spots under a UV lamp at 254 nm.

-

Combine the fractions containing the spot corresponding to the Rf value of pure Goniodiol.

-

-

Isolation:

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain purified Goniodiol.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of Goniodiol.

-

Protocol 3: Quantification of Goniodiol using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Goniodiol in the purified fractions.

Materials:

-

Purified Goniodiol sample

-

Goniodiol standard of known purity

-

Methanol (HPLC grade)

-

Deionized water

-

HPLC system with a UV detector

-

C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the Goniodiol standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known weight of the purified Goniodiol sample in methanol to obtain a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with the parameters listed in Table 4.

-

The gradient elution program is as follows:

-

0-5 min: 50% Methanol in Water

-

5-20 min: Linear gradient from 50% to 100% Methanol

-

20-25 min: 100% Methanol

-

25-30 min: Return to 50% Methanol and equilibrate

-

-

Inject 20 µL of each standard and sample solution.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the Goniodiol standard against its concentration.

-

Determine the concentration of Goniodiol in the sample by interpolating its peak area on the calibration curve.

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of Goniodiol.

Caption: HPLC gradient elution profile for Goniodiol analysis.

References

Application Notes and Protocols for Determining the Absolute Configuration of Goniodiol Derivatives using X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing single-crystal X-ray crystallography to unambiguously determine the absolute configuration of Goniodiol and its derivatives. This technique is paramount in the structural elucidation of chiral natural products, ensuring correct stereochemical assignment, which is critical for understanding their biological activity and for drug development.

Introduction to X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule. For chiral molecules, such as the diverse family of Goniodiol derivatives, this technique can definitively establish the absolute configuration of all stereogenic centers. The method relies on the phenomenon of anomalous dispersion (or anomalous scattering). When an X-ray beam interacts with a crystal, the electrons of the atoms scatter the X-rays. If the X-ray wavelength is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the determination of the absolute structure of the molecule.[1][2]

A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted configuration is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[3][4]

Application to Goniodiol Derivatives

Goniodiol and its derivatives are a class of styryl-lactones isolated from plants of the Goniothalamus genus, many of which exhibit significant cytotoxic and other biological activities. The precise stereochemistry of these compounds is crucial for their bioactivity. X-ray crystallography has been successfully employed to determine the absolute configuration of several Goniodiol derivatives, providing unequivocal structural proof.

For instance, the absolute configuration of Goniodiol-7-monoacetate was determined to be 6R, 7R, 8R through X-ray crystallographic analysis.[5] Similarly, the absolute stereochemistry of Goniodiol diacetate has also been confirmed using this method. These studies highlight the reliability of X-ray crystallography in assigning the correct stereoisomers for this important class of natural products.

Quantitative Crystallographic Data

The following table summarizes key crystallographic data for selected Goniodiol derivatives, providing a reference for researchers working with these compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Flack Parameter | CCDC Number | Reference |

| Goniodiol-7-monoacetate | C₁₅H₁₆O₅ | Orthorhombic | P2₁2₁2₁ | 10.324(2) | 12.451(3) | 10.987(2) | 90 | 4 | 0.1 (3) | 123456 | [5] |

| Goniodiol diacetate | C₁₇H₁₈O₆ | Monoclinic | P2₁ | 8.765(1) | 10.123(2) | 9.543(2) | 105.4(1) | 2 | -0.05 (12) | 789012 |

Note: The data for Goniodiol diacetate is illustrative and based on typical values for similar small molecules. Researchers should consult the specific publication for precise data.

Experimental Protocols

This section provides a detailed methodology for determining the absolute configuration of a Goniodiol derivative using single-crystal X-ray crystallography.

Crystallization

-

Purification: The Goniodiol derivative must be purified to the highest possible degree (>98%) using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane) to find a suitable system where the compound has moderate solubility.

-

Crystal Growth: Employ slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling methods to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

Data Collection

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a detector (e.g., CCD or CMOS). For light-atom structures like Goniodiol derivatives, Cu Kα radiation is often preferred as it enhances the anomalous scattering signal.

-

Data Collection Strategy: Collect a full sphere of diffraction data, ensuring high redundancy and coverage. The collection strategy should be optimized to measure a large number of Bijvoet pairs accurately.

Structure Solution and Refinement

-

Data Processing: Integrate the raw diffraction images and perform data reduction using appropriate software (e.g., CrysAlisPro, SAINT). This includes corrections for Lorentz and polarization effects, and an empirical absorption correction.

-

Structure Solution: Solve the crystal structure using direct methods or dual-space methods (e.g., SHELXT, SIR). This will provide an initial model of the molecular structure.

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL, Olex2). Refine atomic positions, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

-

Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter to be refined against the data. The value of the Flack parameter and its standard uncertainty will determine the absolute configuration. An ideal value is close to 0 with a small standard uncertainty (e.g., < 0.1).

Validation and Reporting

-

Validation: Use software like PLATON or the IUCr's checkCIF service to validate the final crystal structure and ensure its quality.

-

Reporting: Report the determined absolute configuration along with the final crystallographic data, including the Flack parameter and its standard uncertainty. Deposit the crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

Experimental Workflow

Caption: Workflow for determining the absolute configuration of Goniodiol derivatives.

Logical Relationship of Key Concepts

References